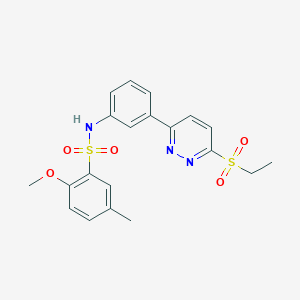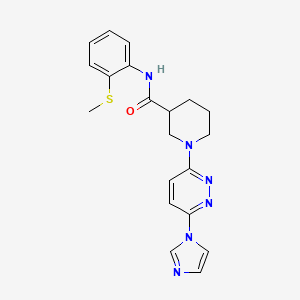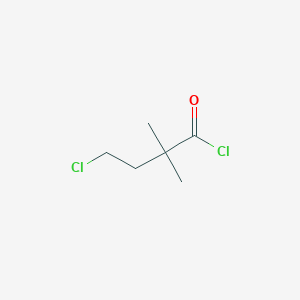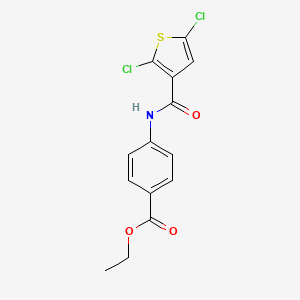
N-alpha-(Benzyloxycarbonyl)-gamma-carboxy-D-glutamic-acid-gamma-di-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-alpha-(Benzyloxycarbonyl)-gamma-carboxy-D-glutamic-acid-gamma-di-t-butyl ester” is a derivative of glutamic acid, which is one of the 20 amino acids used in living organisms to build proteins . The “Benzyloxycarbonyl” (often abbreviated as “Cbz” or “Z”) is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . The “di-t-butyl ester” group is another common protecting group used for carboxylic acids .
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the carboxylic acid groups of glutamic acid with the appropriate protecting groups . The exact method would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be based on the structure of glutamic acid, with additional modifications for the protecting groups . The exact structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the removal of the protecting groups, possibly as part of a larger peptide synthesis . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the properties of glutamic acid and the protecting groups . For example, the compound would likely be solid at room temperature, and its solubility would depend on the specific protecting groups used .Wirkmechanismus
Z-Glu(OBu)-OH acts as a competitive antagonist of the NMDA receptor by binding to the glutamate binding site on the receptor. This prevents the binding of endogenous glutamate and thereby inhibits the activation of the receptor. The inhibition of NMDA receptor activity by Z-Glu(OBu)-OH has been shown to have both acute and long-term effects on synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects
Z-Glu(OBu)-OH has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on NMDA receptor activity, it has been shown to modulate the activity of other ion channels, such as the voltage-gated calcium channel and the GABA receptor. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell death. In animal studies, Z-Glu(OBu)-OH has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Z-Glu(OBu)-OH in lab experiments is its selectivity for the NMDA receptor subtype. This allows for the specific study of NMDA receptor function without affecting other glutamate receptor subtypes. However, one limitation of using Z-Glu(OBu)-OH is its relatively low potency, which requires high concentrations to achieve significant inhibition of NMDA receptor activity. Additionally, Z-Glu(OBu)-OH is not suitable for in vivo studies due to its poor bioavailability and rapid metabolism.
Zukünftige Richtungen
There are several future directions for research on Z-Glu(OBu)-OH. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of Z-Glu(OBu)-OH. Another area of research is the investigation of the potential therapeutic applications of Z-Glu(OBu)-OH and related compounds in the treatment of neurodegenerative diseases and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of Z-Glu(OBu)-OH.
Synthesemethoden
Z-Glu(OBu)-OH is synthesized by the reaction of benzyloxycarbonyl chloride with glutamic acid in the presence of a base such as triethylamine. The resulting product is then reacted with tert-butyl bromoacetate to form the di-t-butyl ester of Z-Glu(OBu)-OH. The final product is obtained by deprotecting the benzyloxycarbonyl group using hydrogen chloride in methanol.
Wissenschaftliche Forschungsanwendungen
Z-Glu(OBu)-OH has been widely used in scientific research as a tool to study the function of glutamate receptors, which are important for synaptic transmission in the central nervous system. It has been shown to selectively inhibit the activity of ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor subtype. This makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes, such as learning and memory, neurodegenerative diseases, and psychiatric disorders.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRFPOKYPNCYJU-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cycloheptyl-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2903833.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2903835.png)

![Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2903841.png)
![Methyl [(2,6-difluorophenyl)sulfonyl]acetate](/img/structure/B2903842.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2903846.png)
![2-[[2-(3,4-Dimethoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]butanoic acid](/img/structure/B2903848.png)
![2-(4-chlorophenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2903849.png)

![Methyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2903851.png)
